2-(Azidomethyl)phenol
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Overview
Description
2-(Azidomethyl)phenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)phenol typically involves the nucleophilic substitution reaction of 2-(Chloromethyl)phenol with sodium azide (NaN₃). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azido group .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)phenol undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃), alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various azido-substituted derivatives.
Scientific Research Applications
2-(Azidomethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)phenol involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper (Cu) and results in the formation of triazoles, which are valuable in various chemical and biological applications . The phenolic group also contributes to the compound’s reactivity by undergoing electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the azido group.
3-Methylphenol (m-Cresol): Positional isomer with the methyl group at the meta position.
4-Methylphenol (p-Cresol): Positional isomer with the methyl group at the para position.
Uniqueness: 2-(Azidomethyl)phenol is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This functional group allows for the formation of triazoles through click chemistry, a feature not shared by its methylphenol analogs .
Properties
IUPAC Name |
2-(azidomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-5-6-3-1-2-4-7(6)11/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUIKWUADCUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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